Olcegepant
Overview
Description
Olcegepant, also known as BIBN 4096, is a selective Calcitonin Gene-Related Peptide (CGRP) antagonist . It is a new class of drugs in development for the treatment of acute migraine attacks . It is currently undergoing phase II trials in Europe and the US .
Molecular Structure Analysis
The molecular formula of Olcegepant is C38H47Br2N9O5 . Its average molecular weight is 869.645 Da . The structure of Olcegepant includes various functional groups, such as amide, bromophenyl, and piperazine .
Physical And Chemical Properties Analysis
Olcegepant has a molecular weight of 869.65 Da and a molecular formula of C38H47Br2N9O5 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.
Scientific Research Applications
Olcegepant's Role in Neurogenic and Non-neurogenic Responses
Olcegepant, known as BIBN4096BS, has been studied for its effects on neurogenic and non-neurogenic responses, particularly in modulating systemic vascular tone. A study on pithed rats demonstrated Olcegepant's influence on CGRPergic vasodepressor responses and noradrenergic vasopressor responses. This indicates its potential application in understanding and possibly managing systemic (cardio)vascular effects (Avilés-Rosas et al., 2017).
Migraine Treatment and CGRP Antagonism
Extensive research has been done on Olcegepant as a potent and selective non-peptide antagonist of the CGRP1 receptor, which is a key modulator in neurogenic inflammatory pain, particularly in migraines. Studies have shown that Olcegepant effectively attenuates arterial dilation induced by CGRP or electrical stimulation, providing a basis for its application in acute migraine treatment (Recober & Russo, 2007).
Synthesis and Chemical Role in Migraine Medication
The synthesis of Olcegepant's key piperidinyl dihydroquinazolinone (PDQ) fragment has been an area of research, given PDQ's crucial role in the activity of CGRP antagonists. Improved synthesis methods have implications for more efficient production of migraine medications (Habay et al., 2018).
Comparison with Other CGRP Receptor Antagonists
Comparative studies involving other CGRP receptor antagonists have highlighted Olcegepant's effectiveness in pain relief and its relatively lower risk of adverse events, emphasizing its potential in acute migraine treatment (Xu & Sun, 2019).
Differential Effects on Neuropathic Pain
Research has also explored Olcegepant's differential effects on neuropathic pain caused by ligation of different nerves in rats. These findings suggest potential applications in understanding and treating different types of neuropathic pain, especially in the trigeminal region (Michot et al., 2015).
Binding Interactions with CGRP Receptor
Studies on the binding interactions between Olcegepant and the CGRP receptor provide insights into the molecular dynamics and pharmacological profile of CGRP receptor antagonists. Such research assists in the developmentof more effective migraine treatments and offers a deeper understanding of CGRP receptor dynamics (Leung, Liao, & Wu, 2021).
Olcegepant in Migraine Pathophysiology
Olcegepant's role in migraine pathophysiology has been emphasized, particularly in relation to CGRP's role in neurovascular events. Its effectiveness in treating migraine headache underlines the crucial role of CGRP in migraine pathology and opens avenues for further research and development of similar antagonists (Just, Arndt, Weiser, & Doods, 2006).
Olcegepant's Action in the Central Nervous System
Investigations into the site of CGRP receptor inhibition by Olcegepant suggest its potential action within the central nervous system. This finding is significant for future therapeutic interventions with CGRP receptor antagonists in migraine and possibly other neurological conditions (Sixt, Messlinger, & Fischer, 2009).
Safety And Hazards
properties
IUPAC Name |
N-[(2R)-1-[[(2S)-6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47Br2N9O5/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53)/t32-,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIXDWVDFFXNEG-JHOUSYSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)N[C@@H](CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47Br2N9O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174443 | |
Record name | Olcegepant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Migraine involves dysfunction of brainstem pathways that normally modulate sensory input. The involvement of calcitonin gene-related peptide (CGRP) in migraine pathology is supported by both clinical and experimental evidence. The release of CGRP and other neuropeptides from trigeminal nerves is thought to mediate neurogeate inflammation within the meninges which contributes to the generation of severe cerebral pain experienced during migraine attack. CGRP antagonists such as olcegepant bind at CGRP receptors, blocking the effect CGRP and thus reducing inflammation. | |
Record name | Olcegepant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Olcegepant | |
CAS RN |
204697-65-4 | |
Record name | Olcegepant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204697-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olcegepant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204697654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olcegepant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olcegepant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLCEGEPANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOA5J8TX6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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